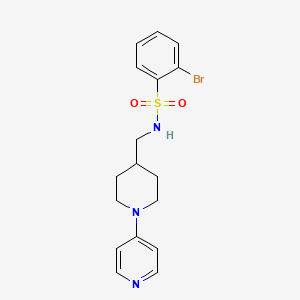
2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamides are a class of organic compounds featuring a sulfonyl group attached to an amine. They have been extensively studied for various applications, including medicinal chemistry, due to their diverse biological activities. Compounds with structures similar to "2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide" have been synthesized and analyzed for their potential as ligands, inhibitors, or reactive intermediates in various chemical and biological processes.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of sulfonyl chlorides with amines or the reaction of sulfonamides with halogenating agents. For instance, a study describes the synthesis of (E)-4-((4-Bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide via condensation and further characterization using spectroscopic methods (Sowrirajan et al., 2022).
Molecular Structure Analysis
Molecular and supramolecular structures of sulfonamides reveal details about their conformation and intermolecular interactions. For example, the structural analysis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide showed variations in torsion angles and hydrogen bonding patterns, affecting their molecular conformations and interactions (Jacobs et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- A study focused on synthesizing and characterizing methylbenzenesulfonamide CCR5 antagonists, which are significant in the context of HIV-1 infection prevention. These antagonists contain active groups such as pyridine, benzenesulfonyl, and a bromine atom. The synthesis process involved preparing intermediates from N-Benzyl-4-piperidone and 4-bromo-1-((4-chlorobenzyl)oxy)-2-(bromomethyl)benzene (Cheng De-ju, 2015).
Photophysicochemical Properties
- Research on the synthesis, characterization, and photophysicochemical properties of Zinc(II) Phthalocyanine with new benzenesulfonamide derivative substituents revealed their potential in photocatalytic applications. The study involved synthesizing novel compounds and investigating their properties in dimethyl sulfoxide, highlighting their photosensitizing abilities (Gülen Atiye Öncül et al., 2021).
Antimicrobial Activity
- A study on the synthesis of 5–bromo–2-chloropyrimidin-4-amine derivatives, which included characterizing N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, demonstrated significant antimicrobial activity against various pathogenic bacterial and fungal strains (V. L. Ranganatha et al., 2018).
Crystal Structures and Coordination Chemistry
- The electrochemical synthesis of copper(II) and nickel(II) complexes with 4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide was examined. The study provided insights into the crystal and molecular structures of these compounds, which could be significant in coordination chemistry (Mari´a L. Dura´n et al., 1997).
Antagonists and Inhibitors Research
- Another study synthesized and characterized various N-allyl-4-piperidyl benzamide derivatives. These compounds were evaluated as CCR5 antagonists, which are crucial in HIV infection prevention and control (Cheng De-ju, 2014).
Propiedades
IUPAC Name |
2-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWWMLIPSQADLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2494517.png)
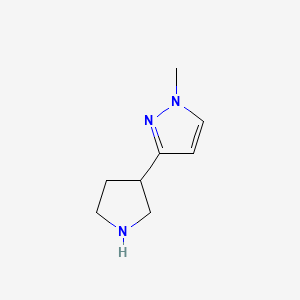
![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2494519.png)
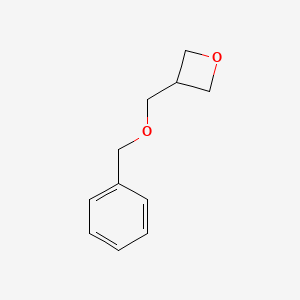
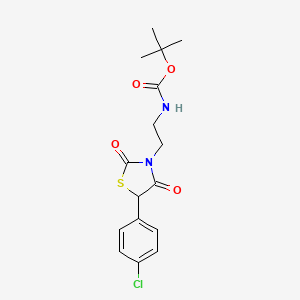
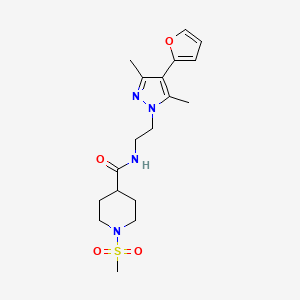
![(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2494528.png)
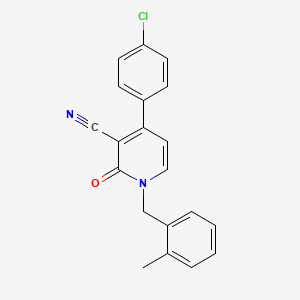
![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2494531.png)
![3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2494532.png)
![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)

![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)
![Tert-butyl (3S)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azepane-1-carboxylate](/img/structure/B2494540.png)